![molecular formula C11H15ClN2 B2501802 N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline CAS No. 1865250-55-0](/img/structure/B2501802.png)

N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

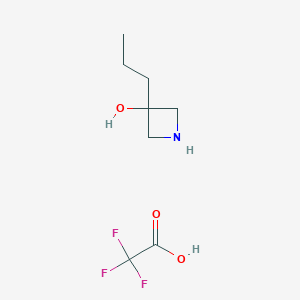

“N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” is a chemical compound with the CAS Number: 1865250-55-0 . It has a molecular weight of 210.71 . The IUPAC name for this compound is N-(2-(azetidin-1-yl)ethyl)-3-chloroaniline .

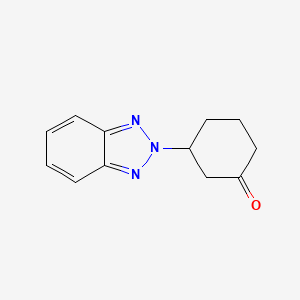

Molecular Structure Analysis

The InChI code for “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” is 1S/C11H15ClN2/c12-10-3-1-4-11(9-10)13-5-8-14-6-2-7-14/h1,3-4,9,13H,2,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

“N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” can be used in the synthesis of new azetidine and oxetane amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Development of Pharmaceuticals

Azetidine, a component of “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline”, is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . These compounds are widely used as important pharmacophores for pharmaceutical development .

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

“N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . A green and practical method for the synthesis of these compounds using catalytic amounts of molecular iodine under microwave irradiation has been developed .

Antibacterial Activities

The compound “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” has potential antibacterial activities . This makes it a potential candidate for the development of new antibacterial drugs.

Antifungal Activities

In addition to its antibacterial properties, “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline” also has potential antifungal activities . This broadens its potential use in the development of new antifungal drugs.

Development of β-lactam Antibiotics

The 2-azetidinone ring system, a component of “N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline”, is the basic structural feature of a number of broad spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams and tazobactams . These have been widely used as therapeutic agents to treat bacterial infections and several other diseases .

Mécanisme D'action

Mode of Action

It is known that azetidine derivatives can interact with various biological targets, leading to a variety of potential effects .

Biochemical Pathways

Azetidine derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline’s action are currently unknown

Propriétés

IUPAC Name |

N-[2-(azetidin-1-yl)ethyl]-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-4-11(9-10)13-5-8-14-6-2-7-14/h1,3-4,9,13H,2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGNRFGEZGKNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCNC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2501722.png)

![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)

![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)